molecular formula C20H22F2N4O3 B10911646 3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide

3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B10911646
M. Wt: 404.4 g/mol
InChI Key: YIKUAOGTNGBMMN-UHFFFAOYSA-N
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Description

3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-b]pyridine core.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄ and H₂O₂.

    Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(trifluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide
  • 3-[4-(methyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide

Uniqueness

The presence of the difluoromethyl group in 3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity, which distinguish it from similar compounds.

Properties

Molecular Formula

C20H22F2N4O3

Molecular Weight

404.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-2,3-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C20H22F2N4O3/c1-11-5-6-15(29-4)14(9-11)23-16(27)7-8-26-17(28)10-13(19(21)22)18-12(2)25(3)24-20(18)26/h5-6,9-10,19H,7-8H2,1-4H3,(H,23,27)

InChI Key

YIKUAOGTNGBMMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C=C(C3=C(N(N=C32)C)C)C(F)F

Origin of Product

United States

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